molecular formula C13H18BrN B1268665 (3-Bromobenzyl)cyclohexylamine CAS No. 59507-52-7

(3-Bromobenzyl)cyclohexylamine

Cat. No. B1268665
CAS RN: 59507-52-7
M. Wt: 268.19 g/mol
InChI Key: VEACIKSVOHWIRD-UHFFFAOYSA-N
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Description

“(3-Bromobenzyl)cyclohexylamine” is an important compound used in various fields of research and industry. It has a molecular formula of C13H18BrN . The compound is also commonly referred to as BBA.


Synthesis Analysis

The synthesis of cyclohexylamine derivatives like “(3-Bromobenzyl)cyclohexylamine” can be achieved through a one-step process from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V2O5/MCM-41 is prepared and characterized by nitrogen adsorption/desorption, XRD, SEM, ICP, and XPS .


Molecular Structure Analysis

The molecular structure of “(3-Bromobenzyl)cyclohexylamine” consists of a cyclohexane ring attached to an amine group . The molecular weight of the compound is 268.19 g/mol.

Scientific Research Applications

Production of Cyclohexylamine Derivatives

Cyclohexylamine and its derivatives are prevalent units in plenty of natural products, pharmaceuticals, agrochemicals, and biological molecules . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used to synthesize these derivatives.

Visible-Light-Enabled Stereoselective Synthesis

“(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible .

Production of Sulfenamide-Based Reagents

Cyclohexylamine is used as an intermediate in the synthesis of sulfenamide-based reagents used as accelerators for vulcanization . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar manner.

Corrosion Inhibitor

Cyclohexylamine is an effective corrosion inhibitor . Given its similar structure, “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.

Printing Ink Industry

Cyclohexylamine has been used as a flushing aid in the printing ink industry . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.

Mechanism of Action

Mode of Action

. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.

Biochemical Pathways

This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACIKSVOHWIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzyl)cyclohexylamine

Synthesis routes and methods I

Procedure details

Reaction of 1-bromo-3-(bromomethyl)benzene with cyclohexylamine following the method described in Example 9 except cesium carbonate was used as base and at 90° C. for 18 h gave N-(3-bromobenzyl)cyclohexylamine as a white solid. Yield (0.70 g, 65%): 1H NMR (400 MHz, CD3OD) δ 7.53 (t, J=1.6 Hz, 1H), 7.38-7.41 (m, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H), 3.73 (s, 2H), 2.38-2.46 (m, 1H), 1.92-1.95 (m, 2H), 1.70-1.78 (m, 2H), 1.58-1.66 (m, 1H), 1.06-1.30 (m, 5H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction of 1-bromo-3-(bromomethyl)benzene with cyclohexylamine following the method described in Example 9 except cesium carbonate was used as base and at 90° C. for 18h gave N-(3-bromobenzyl)cyclohexylamine as a white solid. Yield (0.70 g, 65%): 1H NMR (400 MHz, CD3OD) δ 7.53 (t, J=1.6 Hz, 1H), 7.38-7.41 (m, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H), 3.73 (s, 2H), 2.38-2.46 (m, 1H), 1.92-1.95 (m, 2H), 1.70-1.78 (m, 2H), 1.58-1.66 (m, 1H), 1.06-1.30 (m, 5H).
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